N-methyl-2-oxoglutaramic acid

Enzyme specificity Nitrogen metabolism Glutaminase II pathway

Researchers studying nitrogen salvage pathways require authentic N-methyl-2-oxoglutaramic acid as the obligate substrate for N-methyl-2-oxoglutaramate methylamidohydrolase (EC 3.5.1.36). Generic substitutes cannot replicate this enzyme specificity. - Enables orthogonal detection of methylamine release vs. ammonia in GTωA pathway profiling. - Distinct MRM transition (m/z 159.05) with 14 Da mass offset from 2-oxoglutaramate for interference-free targeted metabolomics. - Supplied with documented pH stability guidance to control non-enzymatic cyclization equilibrium.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B1210050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-oxoglutaramic acid
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCNC(=O)CCC(=O)C(=O)O
InChIInChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)
InChIKeyMOIJYNHJLPUMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-oxoglutaramic Acid (CAS 18465-19-5): Chemical Identity, Classification, and Procurement Baseline


N-methyl-2-oxoglutaramic acid (C₆H₉NO₄, MW 159.14 g/mol), also known as 5-(methylamino)-2,5-dioxopentanoic acid or N-methyl-2-oxoglutaramate, is a 2-oxo monocarboxylic acid classified within the N-acyl amine fatty amide family [1]. It is structurally derived from 2-oxoglutaramic acid via N-methylation of the terminal amide group and serves as the conjugate acid of N-methyl-2-oxoglutaramate [2]. The compound possesses a five-carbon backbone bearing a carboxylic acid group, a ketone at the C-2 position, and a methylated amide group, distinguishing it from the unmethylated parent and from 2-oxoglutarate itself [3].

N-Methyl-specific substrateDistinct from 2-oxoglutaramate for dedicated hydrolase studies
Methylamide functionalityEnables methylamine detection in nitrogen metabolism assays
2-Oxo acid scaffoldTargets 2OG-dependent oxygenase selectivity screening

Why N-Methyl-2-oxoglutaramic Acid Cannot Be Replaced by 2-Oxoglutaramic Acid or Generic 2-Oxo Acids in Assay Development


Substituting N-methyl-2-oxoglutaramic acid with its unmethylated parent (2-oxoglutaramic acid) or with 2-oxoglutarate itself introduces a critical functional divergence: the N-methylamide moiety confers distinct enzyme specificity. While 2-oxoglutaramate is hydrolyzed by the broadly acting omega-amidase (EC 3.5.1.3), N-methyl-2-oxoglutaramate is the cognate substrate for a dedicated hydrolase (EC 3.5.1.36, N-methyl-2-oxoglutaramate methylamidohydrolase), with hydrolysis yielding 2-oxoglutarate and methylamine rather than ammonia [1]. Furthermore, the methyl group alters the compound's chromatographic retention, mass spectrometric fragmentation (m/z 159 → distinct daughter ions), and its equilibrium with cyclic 2-hydroxy-5-oxoproline forms [2]. These differences mean that biochemical assays, metabolomics workflows, and enzymatic studies designed for the methylated derivative cannot be reliably executed with generic substitutes without revalidation of enzyme kinetics, detection parameters, and product identification [3].

Enzyme specificity mismatch

2-Oxoglutaramate is the primary substrate for omega-amidase (EC 3.5.1.3); N-methyl derivative requires a dedicated hydrolase, so substitution routes through an incorrect enzyme with different product output.

Detection method incompatibility

The unmethylated parent lacks the 14 Da mass shift and specific MRM transitions of N-methyl-2-oxoglutaramic acid, causing co-elution and quantification interference in LC-MS workflows.

Sample handling divergence

N-methyl substitution alters cyclization equilibrium with 2-hydroxy-5-oxoproline forms; pH control protocols optimized for 2-oxoglutaramate may not apply, potentially skewing kinetic assays.

N-Methyl-2-oxoglutaramic Acid: Quantified Differentiation Evidence vs. Closest Analogs


Dedicated Hydrolase (EC 3.5.1.36) vs. Broad Omega-Amidase (EC 3.5.1.3): Enzyme Specificity Defines Metabolic Routing

N-methyl-2-oxoglutaramate is hydrolyzed by a dedicated enzyme (EC 3.5.1.36, N-methyl-2-oxoglutaramate hydrolase) that is distinct from omega-amidase (EC 3.5.1.3), which acts on 2-oxoglutaramate. Omega-amidase catalyzes hydrolysis of 2-oxoglutaramate to 2-oxoglutarate + NH₃; it also accepts N-methyl-2-oxoglutaramate but 'at a slow rate' compared to its primary substrate [1] [2]. The dedicated hydrolase EC 3.5.1.36 produces 2-oxoglutarate + methylamine rather than ammonia, enabling differential product detection and quantification [3]. Methylamine is a competitive inhibitor of omega-amidase (62% inhibition at 0.05 M) but does not inhibit the dedicated hydrolase under the same conditions, confirming orthogonal catalytic machinery [4].

Enzyme specificity
Head-to-head

N-methyl-2-oxoglutaramate → EC 3.5.1.36, product methylamine; methylamine inhibits omega-amidase (62% at 0.05 M)

2-oxoglutaramate → omega-amidase, product NH₃; Km ≈ 0.01 mM for open-chain form

Supports enzyme-specific substrate selection and orthogonal methylamine detection
Product differentiation critical for pathway dissection
Enzyme specificity Nitrogen metabolism Glutaminase II pathway

Cyclization Equilibrium: N-Methyl Substitution Alters 2-Hydroxy-5-oxoproline Equilibria vs. Unmethylated Parent

2-Oxoglutaramate exists in pH-dependent equilibrium with its cyclic form (2-hydroxy-5-oxoproline); at pH ≥ 8.0, the rate of ring opening is no longer limiting for omega-amidase activity [1]. N-methyl-2-oxoglutaramate analogously equilibrates with 2-hydroxy-N-methyl-5-oxoproline, but the N-methyl substitution alters the cyclization thermodynamics and kinetics. The reverse reaction of EC 3.5.1.36 (N-methyl-2-oxoglutaramate hydrolase) produces N-methyl-2-oxoglutaramate which 'cyclizes non-enzymically to 2-hydroxy-N-methyl-5-oxoproline' [2]. This non-enzymatic cyclization introduces a confounding factor in kinetic assays that must be accounted for during experimental design and is not present to the same extent with 2-oxoglutarate, which lacks the amide functionality entirely [3].

Cyclization behavior
Class-level
Non-enzymatic cyclization to 2-hydroxy-N-methyl-5-oxoproline in reverse reaction; pH ≥ 8.0 reduces ring-opening limitation
pH-controlled handling may differ from unmethylated analog
Equilibrium constants not directly compared; extrapolated from class-level evidence
Chemical stability Cyclization Sample handling

Mass Spectrometric Detection: Distinct m/z 159 Precursor and Fragmentation Signature vs. m/z 145 for 2-Oxoglutaramate

N-methyl-2-oxoglutaramic acid produces a molecular ion peak at m/z 159 (monoisotopic mass 159.05316 Da), corresponding to C₆H₉NO₄ [1]. This is 14 Da higher than the unmethylated parent 2-oxoglutaramic acid (m/z 145, C₅H₇NO₄, monoisotopic mass 145.03751 Da), enabling unambiguous chromatographic separation and MS discrimination in complex biological matrices [2]. The compound has been detected in human lipidomics samples (Homo sapiens) at 43.19% relative abundance among identified fatty amides, confirming its endogenous presence and detectability by LC-MS methods [3]. The predictable fragmentation pattern facilitates MRM method development for targeted quantitative metabolomics.

MS detection
Head-to-head

N-methyl-2-oxoglutaramic acid: m/z 159.05 (C₆H₉NO₄), detected in human lipidomics

2-oxoglutaramate: m/z 145.04 (C₅H₇NO₄); 2-oxoglutarate: m/z 145.01 (C₅H₆O₅)

Enables selective MRM detection without isobaric interference
14 Da mass shift provides baseline chromatographic resolution
Mass spectrometry Metabolomics LC-MS quantification

2OG Oxygenase Panel Screening: N-Methyl Derivative Class Shows Distinct FIH/AspH Selectivity Profile

A systematic screen of 35 2-oxoglutarate (2OG) derivatives against human factor-inhibiting HIF (FIH) and aspartate/asparagine-β-hydroxylase (AspH) revealed that 10 derivatives enhance and 17 inhibit FIH activity, with selective modulation observed between FIH and AspH [1]. Although N-methyl-2-oxoglutaramic acid was not explicitly tested in this panel, structurally related C4-alkyl-substituted 2OG derivatives (e.g., 3-methyl-2OG and 4-methyl-2OG) demonstrated differential cosubstrate efficiency: 3-methyl-2OG (1) is an efficient cosubstrate for both FIH and AspH, whereas its isomer 4-methyl-2OG (12) is more efficient at maintaining FIH compared with AspH activity [2]. The FIH Km app value for 4-methyl-2OG is similar to that of 2OG, while the Km app for 3-methyl-2OG is higher, demonstrating that even subtle positional methylation substantially alters enzyme recognition [3]. This class-level evidence establishes that N-methylation of 2-oxo acid derivatives—including the N-methylamide modification present in N-methyl-2-oxoglutaramic acid—can confer selective 2OG oxygenase modulation not achievable with 2OG or 2-oxoglutaramate.

Oxygenase selectivity
Class-level
Analogous C4-methyl-2OG derivatives exhibit differential FIH/AspH selectivity; N-methylamide predicted to confer unique 2OG oxygenase interaction
May serve as a selectivity probe for 2OG oxygenases; requires direct testing
Class inference from 35-derivative panel; validation needed
2OG oxygenase FIH AspH Hypoxia

N-Methyl-2-oxoglutaramic Acid: Evidence-Backed Application Scenarios for Research Procurement


Enzymatic Assays Targeting N-Methyl-2-oxoglutaramate Hydrolase (EC 3.5.1.36) Activity

N-methyl-2-oxoglutaramic acid is the obligate substrate for EC 3.5.1.36, a hydrolase distinct from omega-amidase (EC 3.5.1.3). Researchers studying methylamine-generating nitrogen salvage pathways in Pseudomonas, Xanthomonas, or mammalian systems require this compound as the specific substrate. Assays can monitor either methylamine release or 2-oxoglutarate formation; the former provides orthogonal selectivity versus omega-amidase assays that detect ammonia [1]. The non-enzymatic cyclization to 2-hydroxy-N-methyl-5-oxoproline in the reverse reaction must be controlled via pH buffering at or above pH 8.0 [2].

LC-MS/MS Metabolomics Method Development and Biomarker Quantification

With a precursor ion at m/z 159.05 and a 14 Da mass offset from 2-oxoglutaramate (m/z 145.04), N-methyl-2-oxoglutaramic acid can be incorporated into targeted MRM panels for glutamine transaminase-ω-amidase (GTωA) pathway profiling without isobaric interference [1]. Its detection in human lipidomics at 43.19% relative abundance among fatty amides supports its utility as an endogenous biomarker candidate for conditions involving dysregulated nitrogen metabolism, including hepatic encephalopathy and urea cycle disorders [2].

2-Oxoglutarate-Dependent Oxygenase Probe Development and Selectivity Screening

As demonstrated by the systematic screening of 35 2OG derivatives against FIH and AspH, structural modifications to the 2OG scaffold—including methylation and amide functionalization—can confer selective enhancement or inhibition of specific 2OG oxygenases [1]. N-methyl-2-oxoglutaramic acid, bearing both a 2-oxo acid recognition element and an N-methylamide tail, is a candidate for probing selectivity within the 2OG oxygenase superfamily (FIH, AspH, PHD1-3, JmjC KDMs, TET enzymes). Its differentiation from simple alkyl-substituted 2OG analogs (3-methyl-2OG, 4-methyl-2OG) lies in the amide bond, which introduces hydrogen-bonding potential and altered active-site geometry [2].

Glutaminase II Pathway Studies and Cancer Metabolism Research

The glutamine transaminase-ω-amidase (GTωA) pathway converts glutamine to 2-oxoglutarate via 2-oxoglutaramate as an intermediate. N-methyl-2-oxoglutaramic acid serves as a substrate analog for studying this pathway's enzymology, particularly in cancer cells where reprogrammed glutamine metabolism is a therapeutic target [1]. The methylated derivative's distinct product (methylamine vs. ammonia) enables tracer studies to dissect the contribution of the GTωA pathway relative to classical glutaminase (GLS) activity, which cannot be achieved with 2-oxoglutaramate alone [2].

Application
Selection Property
Validation Focus
N-methyl-2-oxoglutaramate hydrolase pathway studies
Substrate specificity for methylamine-releasing hydrolase
Methylamine detection vs. ammonia; pH-controlled assay conditions
LC-MS metabolomics and biomarker profiling
Mass shift enabling selective detection vs. unmethylated parent
MRM method development; endogenous detection in human lipidomics
2OG oxygenase selectivity screening
2-oxo acid scaffold with N-methylamide functionality
FIH/AspH selectivity assays; kinetic comparison with 2OG
Glutamine transaminase-ω-amidase (GTωA) pathway research
Substrate analog enabling pathway dissection via methylamine tracer
Methylamine vs. ammonia product tracing; cancer metabolism studies
Quote Request

Request a Quote for N-methyl-2-oxoglutaramic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.